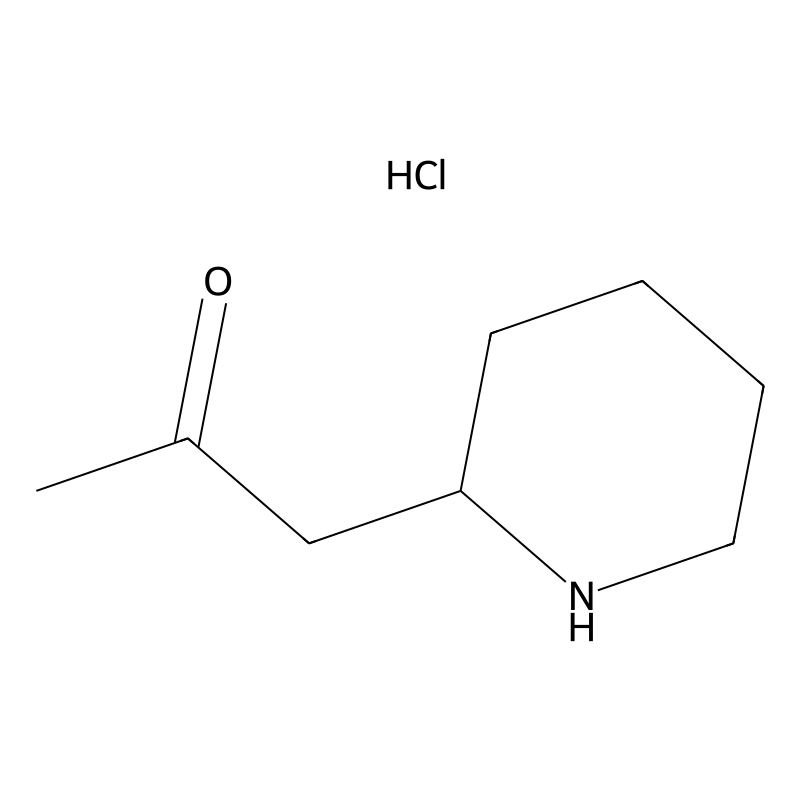

(+/-)-Pelletierine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(+/-)-Pelletierine hydrochloride, also known as isopelletierine, is an alkaloid found in the root bark of the pomegranate tree (Punica granatum) [, ]. While research into its potential applications is limited, there is some investigation into its anthelminthic properties.

- Anthelminthic Activity: One study suggests (+/-)-pelletierine hydrochloride may have anthelminthic activity, meaning it could be effective against parasitic worms []. However, more research is needed to confirm this effect and determine its safety and efficacy for such purposes.

Important Note

Due to the limited research available, (+/-)-pelletierine hydrochloride is not a recognized treatment for any medical condition.

Additional Points:

(+/-)-Pelletierine hydrochloride is a chemical compound that belongs to the class of piperidine alkaloids. It is a stereoisomeric mixture of the two enantiomers of pelletierine, which has the molecular formula C₈H₁₆ClNO. This compound is characterized by its structural features, including a piperidine ring and a hydroxyl group, which contribute to its biological activity and potential applications in medicinal chemistry.

Pelletierine hydrochloride can be derived from various natural sources, such as the root bark of the pomegranate tree (Punica granatum), where it is found alongside other alkaloids like pseudopelletierine and isopelletierine . The compound has garnered interest due to its pharmacological properties and its role in the synthesis of other bioactive molecules.

The chemical reactivity of (+/-)-pelletierine hydrochloride involves several types of reactions typical for piperidine derivatives. Key reactions include:

- Hydrolysis: The ester or amide derivatives of pelletierine can undergo hydrolysis, yielding the corresponding acids and amines.

- Oxidative Deamination: This reaction converts primary amines into carbonyl compounds, which can further react to form various derivatives.

- Reduction: The ketone functionality in some derivatives can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride .

These reactions are fundamental in synthetic organic chemistry, allowing for the modification and functionalization of pelletierine derivatives.

(+/-)-Pelletierine hydrochloride exhibits significant biological activity, particularly in relation to its interaction with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This interaction suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Additionally, studies have indicated that pelletierine may possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Its effects on various biological systems highlight its potential as a therapeutic agent.

The synthesis of (+/-)-pelletierine hydrochloride can be achieved through various methods:

- Classical Robinson Tropinone Synthesis: This method involves the use of glutaraldehyde and acetonedicarboxylic acid as starting materials. The reaction proceeds through a series of steps including condensation and cyclization to form the piperidine skeleton .

- Total Synthesis from Natural Precursors: Pelletierine can also be isolated from natural sources like Punica granatum, followed by chemical modifications to obtain the hydrochloride salt form .

- Chemical Modification: Existing piperidine derivatives can be chemically modified through alkylation or acylation reactions to yield (+/-)-pelletierine hydrochloride.

These synthetic routes provide flexibility in obtaining the compound for research and pharmaceutical applications.

(+/-)-Pelletierine hydrochloride has several applications in medicinal chemistry:

- Pharmacological Research: It serves as a lead compound for developing new drugs targeting cholinergic pathways.

- Natural Product Chemistry: Its isolation from plant sources contributes to studies on plant-derived alkaloids and their effects on human health.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex alkaloids or other bioactive compounds.

The versatility of this compound makes it valuable in both academic research and pharmaceutical development.

Research into the interaction of (+/-)-pelletierine hydrochloride with biological targets has revealed significant insights:

- Acetylcholinesterase Inhibition: Studies demonstrate that pelletierine acts as an inhibitor of acetylcholinesterase, suggesting its potential use in treating neurodegenerative diseases.

- Neuroprotective Effects: Preliminary studies indicate that pelletierine may protect neurons from oxidative stress, further supporting its therapeutic potential.

These findings highlight the importance of understanding the interactions of (+/-)-pelletierine hydrochloride in developing effective treatments for neurological disorders.

Several compounds share structural similarities with (+/-)-pelletierine hydrochloride, including:

- Pseudopelletierine: A close structural analog found in Punica granatum, which also exhibits biological activity but differs slightly in its chemical properties.

- Isopelletierine: Another related alkaloid that may have different pharmacological effects compared to pelletierine.

- Methylpelletierine: A methylated derivative that could exhibit unique properties due to the addition of a methyl group.

| Compound | Structural Similarity | Biological Activity |

|---|---|---|

| (+/-)-Pelletierine Hydrochloride | Piperidine ring | Acetylcholinesterase inhibition |

| Pseudopelletierine | Similar backbone | Antioxidant properties |

| Isopelletierine | Similar backbone | Potential anti-inflammatory effects |

| Methylpelletierine | Methylated variant | Varies; less studied |

The uniqueness of (+/-)-pelletierine hydrochloride lies in its specific interactions with biological targets and its synthesis pathways, distinguishing it from these similar compounds. Further research into these compounds may reveal additional therapeutic potentials and applications.